3,5-Dibromo-D-tirosina

Descripción general

Descripción

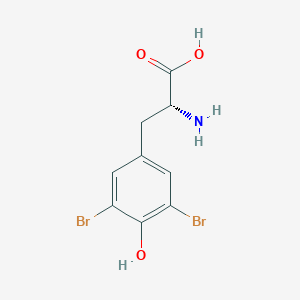

3,5-Dibromo-D-tyrosine is a halogenated derivative of the amino acid tyrosine. It is characterized by the presence of two bromine atoms at the 3 and 5 positions of the benzene ring in the tyrosine molecule.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : 3,5-Dibromo-D-tyrosine serves as an important building block for synthesizing complex organic molecules and bromotyrosine alkaloids, which exhibit antimicrobial and antitumor properties.

Biology

- Effects on Biological Systems : The compound is used to study the impact of halogenated amino acids on oxidative stress and immune responses. Its unique structure allows researchers to explore how bromination alters protein interactions and cellular functions.

Medicine

- Neuroprotective Effects : Research indicates that 3,5-Dibromo-D-tyrosine has significant neuroprotective properties. In animal models of stroke, it has been shown to improve neurological function and reduce infarct volume even when treatment is initiated hours after symptom onset .

- Potential Therapeutic Applications : The compound shows promise in treating neurological conditions such as stroke and epilepsy due to its ability to modulate protein activity and reduce neurodegeneration markers .

Industry

- Pharmaceutical Production : 3,5-Dibromo-D-tyrosine is utilized in drug development processes targeting specific receptors or pathways involved in disease mechanisms.

Neuroprotective Effects

In a study involving rat models subjected to middle cerebral artery occlusion (MCAo), administration of 3,5-Dibromo-D-tyrosine resulted in:

- A significant reduction in infarct size.

- Improved motor function as assessed by neurological scoring.

The compound was administered via intraperitoneal injections at doses of 30 or 90 mg/kg . These findings suggest its potential utility in clinical settings for stroke management.

Long-term Effects

Ongoing research aims to evaluate the long-term effects of 3,5-Dibromo-D-tyrosine on neuronal health. Preliminary results indicate sustained improvements in cognitive functions and reduced neuroinflammation markers post-treatment .

Mecanismo De Acción

Target of Action

The primary target of 3,5-Dibromo-D-tyrosine is the Erythropoietin receptor . This receptor plays a crucial role in the production of red blood cells, a process known as erythropoiesis .

Mode of Action

It is known that the compound interacts with its target, leading to changes in the receptor’s activity .

Biochemical Pathways

It is known that the compound belongs to the class of organic compounds known as tyrosine and derivatives . These compounds can affect various biochemical pathways, including those involved in the production of thyroid hormones, melanin, and epinephrine .

Pharmacokinetics

It is known that the compound was administered as three bolus injections in experimental models .

Result of Action

In experimental models, 3,5-Dibromo-D-tyrosine has shown beneficial effects in stroke and seizures . It significantly improved neurological function and reduced infarct volume in the brain . Furthermore, it significantly depressed pentylenetetrazole-induced seizures .

Action Environment

The action, efficacy, and stability of 3,5-Dibromo-D-tyrosine can be influenced by various environmental factors. For instance, in experimental models, the compound was effective even when the treatment was initiated 3 hours after the onset of middle cerebral artery occlusion . .

Análisis Bioquímico

Cellular Effects

3,5-Dibromo-D-tyrosine has been shown to produce beneficial effects in experimental stroke and seizures . It significantly improved neurological function and reduced infarct volume in the brain, even when treatment was initiated 3 hours after the onset of middle cerebral artery occlusion . Furthermore, 3,5-Dibromo-D-tyrosine significantly depressed pentylenetetrazole-induced seizures . These findings suggest that 3,5-Dibromo-D-tyrosine influences cell function and may impact cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It has been shown to produce significant effects in experimental models of stroke and seizures, suggesting that it may have long-term effects on cellular function . Information on the product’s stability and degradation is currently unavailable.

Dosage Effects in Animal Models

In animal models, 3,5-Dibromo-D-tyrosine was administered as three bolus injections (30 or 90 mg/kg) starting at 30, 90, and 180 min after endothelin-1 administration or as a single bolus (30 mg/kg) 15 min prior to pentylenetetrazole administration . The compound significantly improved neurological function and reduced infarct volume in the brain, even when treatment was initiated 3 hours after the onset of middle cerebral artery occlusion . It also significantly depressed pentylenetetrazole-induced seizures .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,5-Dibromo-D-tyrosine can be synthesized through the bromination of D-tyrosine. The most efficient method involves the reaction of D-tyrosine with dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) in acetic acid (AcOH). The reaction conditions are as follows:

Bromination of D-tyrosine: D-tyrosine is suspended in acetic acid, and hydrobromic acid is added. Dimethyl sulfoxide is then added to the mixture, which is warmed to 65°C for 2 hours. The reaction mixture is then stirred at room temperature overnight.

Industrial Production Methods

While specific industrial production methods for 3,5-Dibromo-D-tyrosine are not extensively documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The key factors for industrial production would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dibromo-D-tyrosine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones.

Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.

Substitution: The bromine atoms can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dehalogenated tyrosine derivatives.

Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-D-tyrosine: A monobrominated derivative of D-tyrosine.

3,5-Diiodo-D-tyrosine: A diiodinated derivative of D-tyrosine.

3,5-Dichloro-D-tyrosine: A dichlorinated derivative of D-tyrosine.

Uniqueness of 3,5-Dibromo-D-tyrosine

3,5-Dibromo-D-tyrosine is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Its dual bromine substitution enhances its reactivity and potential for forming various derivatives. Additionally, its therapeutic potential in neurological conditions and its role as an antithyroid agent distinguish it from other halogenated tyrosine derivatives .

Actividad Biológica

3,5-Dibromo-D-tyrosine (3,5-DBr-D-Tyr) is a halogenated derivative of the amino acid tyrosine, which has garnered attention for its biological properties, particularly in neurological and cellular contexts. This article reviews the current understanding of the biological activities of 3,5-DBr-D-Tyr, focusing on its effects in neuroprotection, protein interactions, and potential therapeutic applications.

3,5-DBr-D-Tyr is synthesized through bromination of D-tyrosine. The introduction of bromine atoms alters the physicochemical properties of the amino acid, enhancing its lipophilicity and potentially affecting its biological activity. The synthesis methods typically involve direct bromination techniques that yield high purity products suitable for biological studies .

Neuroprotective Effects

One of the most significant areas of research regarding 3,5-DBr-D-Tyr is its neuroprotective effects in animal models. A study demonstrated that 3,5-DBr-D-Tyr significantly improved neurological function and reduced infarct volume in rat models subjected to middle cerebral artery occlusion (MCAo). The compound was administered via intraperitoneal injections at doses of 30 or 90 mg/kg, showing efficacy even when treatment was initiated three hours post-stroke onset. The results indicated a marked reduction in neurological deficits and infarct size compared to control groups .

Table 1: Summary of Neuroprotective Effects

| Parameter | Control Group | 3,5-DBr-D-Tyr (30 mg/kg) | 3,5-DBr-D-Tyr (90 mg/kg) |

|---|---|---|---|

| Neurological Deficits Score | High | Low | Lower |

| Infarct Volume (mm³) | High | Reduced | Significantly Reduced |

The mechanisms underlying the neuroprotective effects of 3,5-DBr-D-Tyr involve modulation of neuronal excitability and reduction of oxidative stress. In models of seizure induced by pentylenetetrazole (PTZ), administration of 3,5-DBr-D-Tyr resulted in a significant decrease in seizure scores. This suggests that the compound may exert anticonvulsant properties by stabilizing neuronal membranes and modulating neurotransmitter release .

Protein Interactions and Structural Implications

Research has shown that halogenation can significantly affect protein structure and dynamics. A study investigating the effects of halogenated tyrosines on the prokaryotic cell-division protein FtsZ revealed that halogenation alters GTPase activity and polymerization rates. Specifically, the introduction of bromine atoms decreased GTP hydrolysis rates by up to 70%, indicating that halogenation can disrupt normal protein function by modifying internal molecular interactions .

Table 2: Impact of Halogenation on FtsZ Activity

| Modification Type | GTPase Activity Reduction (%) | Polymerization Rate Change |

|---|---|---|

| No Halogenation | 0% | Normal |

| 1 Bromine Atom | 30% | Decreased |

| 2 Bromine Atoms | 70% | Significantly Decreased |

Potential Therapeutic Applications

Given its neuroprotective properties and ability to modulate protein activity, 3,5-DBr-D-Tyr presents potential therapeutic applications in treating neurological disorders such as stroke and epilepsy. Its safety profile has been assessed through telemetry studies showing no significant changes in cardiovascular parameters or increased neurodegeneration markers following administration . Further research is warranted to explore its efficacy in clinical settings.

Case Studies and Future Directions

Recent studies have highlighted the need for further investigation into the molecular pathways influenced by 3,5-DBr-D-Tyr. Future research should focus on:

- Long-term Effects : Evaluating the long-term impacts on neuronal health and function.

- Mechanistic Studies : Delving deeper into how halogenation alters protein dynamics at a molecular level.

- Clinical Trials : Initiating clinical trials to assess therapeutic efficacy in human subjects.

Propiedades

IUPAC Name |

(2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COESHZUDRKCEPA-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Br)O)Br)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350900 | |

| Record name | 3,5-Dibromo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50299-42-8 | |

| Record name | 3,5-Dibromo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromo-D-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.